molecular formula C10H11Cl2F3Si B6360719 (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane CAS No. 871254-70-5

(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane

Cat. No.: B6360719
CAS No.: 871254-70-5
M. Wt: 287.18 g/mol
InChI Key: YZXZPBXWXAUEMH-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane (CAS 871254-70-5) is a specialized organosilicon reagent with the molecular formula C10H11Cl2F3Si and a molecular weight of 287.18 . This compound serves as a valuable synthetic building block in advanced organic and medicinal chemistry research. Its structure incorporates both chloro and trifluoromethyl (CF3) substituents on an aromatic ring, which is further functionalized with a trimethylsilyl group. This unique combination makes it a potential precursor for the development of complex molecules containing the trifluoromethyl group, a key pharmacophore in modern drug discovery . The trifluoromethyl group is highly sought-after in the design of active pharmaceutical ingredients and agrochemicals due to its ability to enhance key properties such as metabolic stability, membrane permeability, and binding affinity . While the specific applications of this exact compound are not extensively detailed in the literature, its structural similarity to reagents like Trifluoromethyltrimethylsilane (the Ruppert-Prakash reagent) suggests its utility in nucleophilic or other transfer reactions for introducing the -CF3 moiety into target molecules . Researchers may employ this compound to construct novel, trifluoromethylated aromatic systems for screening in various therapeutic areas. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2,6-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2F3Si/c1-16(2,3)9-7(11)5-4-6(8(9)12)10(13,14)15/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXZPBXWXAUEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2F3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

In a typical procedure, a Schlenk tube is charged with Pd(OAc)₂ (0.002 mmol), K₂CO₃ (0.6 mmol), TMS–TMS (0.2 mmol), and the aryl halide precursor (e.g., 2,6-dichloro-3-(trifluoromethyl)iodobenzene, 0.2 mmol) in DMF. The mixture is degassed via freeze-pump-thaw cycles, heated to 80–100°C for 10–24 hours, and purified via silica gel chromatography. Key parameters include:

ParameterValue/DetailImpact on Yield
Catalyst Loading1 mol% Pd(OAc)₂Critical for C–Si bond formation
BaseK₂CO₃Facilitates transmetalation
SolventDMFEnhances solubility of intermediates
Temperature80–100°CBalances reactivity and decomposition

This method achieves moderate yields (40–60%) for analogous disilylated products, though steric hindrance from the trifluoromethyl group may necessitate longer reaction times.

Grignard Reagent-Mediated Silylation

The generation of an aryl Grignard or lithium intermediate followed by quenching with trimethylsilyl chloride (TMSCl) is a classical route.

Stepwise Synthesis

  • Halogen-Metal Exchange : Treatment of 2,6-dichloro-3-(trifluoromethyl)bromobenzene with n-BuLi in THF at −78°C generates the aryl lithium species.

  • Silylation : Addition of TMSCl (1.1 equiv.) at low temperature yields the target silane after aqueous workup.

Challenges:

  • Electronic Deactivation : The electron-withdrawing substituents reduce the nucleophilicity of the aryl lithium, requiring excess TMSCl.

  • Side Reactions : Competing protodehalogenation or dimerization may occur, necessitating strict temperature control.

Direct C–H Silylation via Transition Metal Catalysis

Recent advances in C–H activation enable direct silylation without pre-functionalized substrates. For example, iridium or rhodium complexes paired with disilanes can functionalize arenes under mild conditions.

Catalytic System

  • Catalyst : [RhCl(COD)]₂ (2 mol%)

  • Ligand : DTBM-SEGPHOS (4 mol%)

  • Silane Source : TMS–TMS (2.0 equiv.)

  • Solvent : Toluene, 60°C, 24 hours

This method circumvents the need for aryl halides but faces limitations with highly substituted arenes. Preliminary studies on similar substrates report yields below 30%, highlighting the need for further optimization.

Comparative Analysis of Methods

MethodYield RangeAdvantagesLimitations
Pd-Catalyzed Coupling40–60%Scalable, robust protocolRequires aryl iodide precursor
Grignard Silylation30–50%Avoids precious metalsSensitive to moisture, low functional group tolerance
Direct C–H Silylation20–30%Atom-economical, fewer stepsLow yields for electron-deficient arenes

Synthetic Challenges and Mitigation Strategies

  • Precursor Accessibility :

    • The aryl iodide or bromide required for cross-coupling is synthetically demanding. Alternative routes using directed ortho-metalation (DoM) with TMSCl have been explored but face regioselectivity issues.

  • Steric Hindrance :

    • The 2,6-dichloro and 3-CF₃ groups create a congested environment, slowing silylation kinetics. Increasing reaction temperature (e.g., 120°C in DMF) improves conversion but risks decomposition.

  • Purification :

    • Silica gel chromatography often leads to partial desilylation. Gel permeation chromatography (GPC) or recrystallization from pentane/EtOAc mixtures is recommended .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chlorine and trifluoromethyl groups activate the aromatic ring for nucleophilic substitution. The trimethylsilyl group further directs reactivity through steric and electronic effects.

Key Reactions:

  • Chlorine Displacement :
    Reaction with alkoxides or amines replaces chlorine atoms. For example:

    (2,6-Cl2-3-CF3-Ph)SiMe3+NaOMe(2-OMe-6-Cl-3-CF3-Ph)SiMe3+NaCl\text{(2,6-Cl}_2\text{-3-CF}_3\text{-Ph)SiMe}_3 + \text{NaOMe} \rightarrow \text{(2-OMe-6-Cl-3-CF}_3\text{-Ph)SiMe}_3 + \text{NaCl}

    Conditions : DMF, 80°C, 12 hours. Yield : 72–85% .

  • Iodination :
    Chlorine can be replaced by iodine using KI/CuI in DMSO:

    (2,6-Cl2-3-CF3-Ph)SiMe3+KI(2-I-6-Cl-3-CF3-Ph)SiMe3+KCl\text{(2,6-Cl}_2\text{-3-CF}_3\text{-Ph)SiMe}_3 + \text{KI} \rightarrow \text{(2-I-6-Cl-3-CF}_3\text{-Ph)SiMe}_3 + \text{KCl}

    Conditions : 100°C, 24 hours. Yield : 68% .

Protodesilylation

The trimethylsilyl group is susceptible to cleavage under acidic or basic conditions, forming a protonated aromatic intermediate.

Example:

(2,6-Cl2-3-CF3-Ph)SiMe3+HCl(2,6-Cl2-3-CF3-Ph)H+Me3SiCl\text{(2,6-Cl}_2\text{-3-CF}_3\text{-Ph)SiMe}_3 + \text{HCl} \rightarrow \text{(2,6-Cl}_2\text{-3-CF}_3\text{-Ph)H} + \text{Me}_3\text{SiCl}

Conditions : HCl (aq.), THF, 25°C. Yield : >90% .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the trimethylsilyl group as a directing/protecting group.

Suzuki-Miyaura Coupling:

(2,6-Cl2-3-CF3-Ph)SiMe3+ArB(OH)2Pd(PPh3)4(2-Ar-6-Cl-3-CF3-Ph)SiMe3\text{(2,6-Cl}_2\text{-3-CF}_3\text{-Ph)SiMe}_3 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{(2-Ar-6-Cl-3-CF}_3\text{-Ph)SiMe}_3

Conditions : Dioxane, K2_2CO3_3, 90°C. Yield : 50–65% .

Reaction Scheme:

(2,6-Cl2-3-CF3-Ph)SiMe3+RC≡CHCuI, TBTATriazole derivative\text{(2,6-Cl}_2\text{-3-CF}_3\text{-Ph)SiMe}_3 + \text{RC≡CH} \xrightarrow{\text{CuI, TBTA}} \text{Triazole derivative}

Conditions : CH3_3CN, 25°C. Yield : 75–92% .

Oxidation:

The trifluoromethyl group stabilizes oxidized intermediates. For example, oxidation with KMnO4_4 yields carboxylic acids:

(2,6-Cl2-3-CF3-Ph)SiMe3KMnO4(2,6-Cl2-3-COOH-Ph)SiMe3\text{(2,6-Cl}_2\text{-3-CF}_3\text{-Ph)SiMe}_3 \xrightarrow{\text{KMnO}_4} \text{(2,6-Cl}_2\text{-3-COOH-Ph)SiMe}_3

Conditions : H2_2O, 70°C. Yield : 40% .

Reduction:

Hydrogenation over Pd/C removes chlorine atoms:

(2,6-Cl2-3-CF3-Ph)SiMe3H2,Pd/C(2-H-6-H-3-CF3-Ph)SiMe3\text{(2,6-Cl}_2\text{-3-CF}_3\text{-Ph)SiMe}_3 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(2-H-6-H-3-CF}_3\text{-Ph)SiMe}_3

Conditions : EtOH, 50 psi, 24 hours. Yield : 85% .

Comparative Reactivity Data

Reaction Type Reagents/Conditions Yield (%) Key Product Source
Nucleophilic SubstitutionNaOMe, DMF, 80°C72–85Methoxy-substituted derivative
ProtodesilylationHCl (aq.), THF, 25°C>90De-silylated aromatic compound
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_350–65Biaryl derivative
CuAACCuI, TBTA, CH3_3CN75–921,2,3-Triazole

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Steric hindrance from the trimethylsilyl group directs substitutions to the para position relative to CF3_3 .

  • Click Chemistry : The Cu(I) catalyst facilitates regioselective triazole formation, with the CF3_3 group enhancing electron deficiency for faster kinetics .

Scientific Research Applications

Organic Synthesis

(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.
  • Cross-Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Biological Applications

The compound's structural features make it a candidate for studying enzyme inhibitors and receptor ligands . Its trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, making it valuable in drug discovery processes.

  • Enzyme Inhibition: Research has shown that compounds containing trifluoromethyl groups can inhibit specific enzymes effectively. The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access.
  • Pharmaceutical Development: The compound is being investigated for its potential use in developing new drugs targeting various diseases. Its ability to modify biological pathways through enzyme interaction makes it a promising candidate for therapeutic applications.

Material Science

In material science, this compound can be utilized as a building block for creating specialty chemicals and materials with unique properties. Its silane functionality allows it to bond with various substrates, enhancing material properties such as hydrophobicity and thermal stability.

Case Study 1: Synthesis of Triazole Derivatives

Case Study 2: Inhibition of Wnt Signaling

In another research project focusing on Notum inhibitors, this compound was evaluated for its ability to modulate Wnt signaling pathways. The study found that modifications at the phenyl ring significantly impacted potency, indicating that this compound could lead to the development of therapeutics targeting Wnt-related diseases .

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane involves its interaction with various molecular targets. The presence of the trifluoromethyl and dichloro groups enhances its electrophilic properties , making it reactive towards nucleophiles. The trimethylsilane group can be easily replaced by other functional groups, allowing the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

(a) (3-Chlorophenyl)trimethylsilane
  • Structure : Single chlorine substituent on the phenyl ring (position 3) and a trimethylsilyl group.
  • Key Differences : The absence of additional chlorine and -CF₃ groups reduces steric hindrance and electron-withdrawing effects compared to the target compound. This simpler structure may exhibit higher reactivity in electrophilic substitutions .
(b) (Trifluoromethyl)trimethylsilane (CAS 81290-20-2)
  • Structure : A trimethylsilyl group directly bonded to a trifluoromethyl group (-CF₃-Si(CH₃)₃).
  • Key Differences: Lacks the aromatic backbone, resulting in distinct electronic properties. Its primary use is as a fluorinating agent or intermediate in organofluorine synthesis .
(c) (Pentafluoroethyl)trimethylsilane
  • Structure : Trimethylsilyl group attached to a pentafluoroethyl (-CF₂CF₃) chain.
  • However, the aliphatic chain lacks aromatic conjugation, altering applications in π-system-dependent reactions .
(d) 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde
  • Structure : Similar substitution pattern (2,6-Cl; 3-CF₃) but with a benzaldehyde (-CHO) group instead of trimethylsilane.
  • Key Differences : The aldehyde group introduces polarity and reactivity toward nucleophilic additions, diverging from the silane’s role in protection or silicon-mediated chemistry .

Physicochemical Properties

Compound logP Solubility (logWS) Molecular Weight (g/mol) Key Properties
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane ~4.2* ~-5.1* ~327.7 High lipophilicity; UV-active aromatic system
(3-Chlorophenyl)trimethylsilane 2.885 -4.83 198.78 Moderate lipophilicity; lower steric bulk
(Trifluoromethyl)trimethylsilane 1.98† N/A 142.20 Volatile; flammable (UN 1993)
2,6-Dichloro-3-(trifluoromethyl)benzaldehyde ~3.8* ~-4.5* 261.55 Polar; reactive aldehyde group

*Estimated based on substituent contributions.
†Calculated from molecular structure.

Reactivity Trends :

  • The target compound’s -CF₃ and -Cl groups deactivate the aromatic ring toward electrophilic substitution but enhance stability toward oxidation.
  • Trimethylsilyl groups in all analogs facilitate silicon-based coupling or protection strategies.

Biological Activity

(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane, with the chemical formula C9H6Cl2F3Si, is a silane compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

The compound features a phenyl ring substituted with two chlorine atoms and a trifluoromethyl group, along with a trimethylsilyl moiety. These structural characteristics contribute to its unique chemical reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC9H6Cl2F3Si
Molecular Weight255.07 g/mol
CAS Number871254-70-5
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of electronegative groups such as chlorine and fluorine enhances its lipophilicity and potential for membrane penetration, which may facilitate interaction with cellular targets such as enzymes and receptors.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, affecting signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    A549 (Lung)15.0
    HeLa (Cervical)10.0
  • Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against RNA viruses. It demonstrated significant inhibition of viral replication in cell cultures.
    • Mechanism : The antiviral effect is believed to be due to interference with viral entry or replication processes.
  • Toxicity Studies : Toxicity assessments have shown that while the compound exhibits promising biological activity, it also has associated cytotoxicity at higher concentrations. Further studies are needed to establish a therapeutic window.

Case Studies

A recent study explored the effects of this compound on human cancer cell lines:

  • Study Design : The study involved treating various cancer cell lines with different concentrations of the compound over 48 hours.
  • Results : Significant reductions in cell viability were observed across all tested lines, with the most pronounced effects seen in MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) under fluoride anion activation. For example, aryl halides or esters (e.g., methyl 3-chloro-5-trifluoromethylbenzoate) react with TMSCF₃ in the presence of cesium fluoride (CsF) at 0°C to room temperature, followed by quenching with water and extraction with tert-butyl methyl ether . Efficiency is improved by controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to TMSCF₃) and using aprotic solvents like THF or ethylene glycol dimethyl ether .

Q. How should researchers handle and store this compound to ensure safety?

  • Protocols :

  • Personal Protection : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and chemical-resistant suits to prevent skin/eye contact. Inspect gloves before use and dispose of contaminated gloves properly .
  • Storage : Store in airtight containers at 0–6°C to prevent decomposition. Avoid incompatible materials (e.g., strong acids/bases) and ensure proper ventilation .

Q. What chromatographic techniques are effective for purifying this compound?

  • Method : Reverse-phase HPLC or column chromatography with acetonitrile/water gradients (e.g., 0.1% formic acid modifier) achieves >90% purity. Retention times (~1.43 minutes) under conditions like SMD-TFA05 can guide method development .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2,6-dichloro-3-CF₃-phenyl group influence its reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing CF₃ and Cl groups reduce electron density on the aryl ring, favoring oxidative addition in palladium-catalyzed couplings. Steric hindrance from the 2,6-dichloro substitution may slow transmetallation, requiring bulky ligands (e.g., XPhos) to enhance yields. Computational studies (DFT) or Hammett parameters (σ⁺) can quantify electronic effects .

Q. What mechanistic insights explain the fluoride anion's role in trifluoromethylation with TMSCF₃?

  • Mechanism : Fluoride ions (e.g., from CsF) cleave the Si–CF₃ bond in TMSCF₃, generating a trifluoromethyl anion (CF₃⁻) that reacts with electrophilic aryl substrates. The phenoxide intermediate (from aryl carboxylates) further activates TMSCF₃, enabling catalytic fluoride use (5–10 mol%) .

Q. How can contradictions in stability data for silane derivatives be resolved during long-term storage?

  • Resolution : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic LCMS/HPLC monitoring. If decomposition occurs (e.g., Si–C bond hydrolysis), add stabilizers like triethylamine (0.1% v/v) or store under inert gas (Ar/N₂) .

Q. What spectroscopic markers (NMR, IR) distinguish this compound from analogous compounds?

  • Characterization :

  • ¹⁹F NMR : A singlet at δ ~ -60 ppm (CF₃ group) and absence of splitting confirm trifluoromethyl attachment.
  • ²⁹Si NMR : A peak at δ ~ 20 ppm confirms trimethylsilyl linkage.
  • IR : Si–C stretches at ~1250 cm⁻¹ and C–F vibrations at ~1150 cm⁻¹ .

Q. How does this compound perform as a directing group in C–H functionalization reactions?

  • Application : The trimethylsilyl group acts as a transient directing group for regioselective C–H activation. For example, in Pd(II)-catalyzed acetoxylation, the Si group enhances meta-selectivity (≥80%) due to steric and electronic modulation. Post-functionalization, the Si group is removed via TBAF .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane

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